4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone
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Overview
Description
4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone typically involves multi-step organic reactions. One common method includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by the introduction of the imino and prop-2-en-1-yl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically includes crystallization, distillation, and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinic acids, and various substituted aromatic compounds, depending on the reaction pathway and conditions.
Scientific Research Applications
4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone exerts its effects involves interactions with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking with other aromatic systems. These interactions influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler analog without the imino and prop-2-en-1-yl groups.
Benzene-1-sulfonic acid: Lacks the methyl group, providing a basis for comparison in terms of reactivity and applications.
Phenylsulfonic acid: Another related compound with different substituents on the aromatic ring.
Uniqueness
4-Methylbenzene-1-sulfonic acid, imino(phenyl)(prop-2-en-1-yl)-lambda6-sulfanone is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where specific interactions and reactivity are required.
Properties
IUPAC Name |
imino-oxo-phenyl-prop-2-enyl-λ6-sulfane;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS.C7H8O3S/c1-2-8-12(10,11)9-6-4-3-5-7-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,10H,1,8H2;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKWTTQHPFOPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCS(=N)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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